molecular formula C17H19N B15161661 N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine CAS No. 143878-80-2

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine

Cat. No.: B15161661
CAS No.: 143878-80-2
M. Wt: 237.34 g/mol
InChI Key: WBEKMWVNZXDQAK-UHFFFAOYSA-N
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Description

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a phenylethenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine typically involves the reaction of 2-phenylethenylbenzene with N-methyl-ethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-phenylethylamine: This compound shares a similar structure but lacks the phenylethenyl group.

    2-Methylphenethylamine: Another related compound with a methyl group attached to the phenethylamine backbone.

Uniqueness

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

CAS No.

143878-80-2

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N-methyl-2-[2-(2-phenylethenyl)phenyl]ethanamine

InChI

InChI=1S/C17H19N/c1-18-14-13-17-10-6-5-9-16(17)12-11-15-7-3-2-4-8-15/h2-12,18H,13-14H2,1H3

InChI Key

WBEKMWVNZXDQAK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

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